

Addressing Ibiglustat hydrochloride experimental variability

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Compound of Interest

Compound Name: *Ibiglustat hydrochloride*

Cat. No.: *B15619058*

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Technical Support Center: Ibiglustat Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with **Ibiglustat hydrochloride**. The information is tailored for researchers, scientists, and drug development professionals.

FAQs

General Information

Q1: What is **Ibiglustat hydrochloride** and what is its mechanism of action?

A1: **Ibiglustat hydrochloride**, also known as Venglustat, is a potent and selective inhibitor of glucosylceramide synthase (GCS).[1] GCS is a key enzyme that catalyzes the formation of glucosylceramide (GlcCer), a precursor for most glycosphingolipids.[2] By inhibiting GCS, Ibiglustat blocks the synthesis of GlcCer and downstream glycosphingolipids.[1]

Q2: What are the common research applications of **Ibiglustat hydrochloride**?

A2: Ibiglustat is primarily used in research to study diseases associated with glycosphingolipid metabolism. These include lysosomal storage disorders such as Gaucher disease and Fabry disease.[1] It is also investigated in the context of certain cancers where altered glycosphingolipid metabolism is observed.

Handling and Preparation

Q3: How should **Ibiglustat hydrochloride** be stored?

A3: Proper storage is crucial to maintain the stability and activity of **Ibiglustat hydrochloride**.

Form	Storage Temperature	Duration
Solid (Powder)	-20°C	Up to 4 years
In Solvent (e.g., DMSO)	-80°C	Up to 1 year

Data compiled from multiple sources.

Q4: What are the recommended solvents for preparing **Ibiglustat hydrochloride** stock solutions?

A4: **Ibiglustat hydrochloride** is soluble in several organic solvents. The choice of solvent will depend on the specific experimental requirements.

Solvent	Solubility
DMSO	~25 mg/mL
Ethanol	~30 mg/mL
Dimethylformamide (DMF)	~30 mg/mL

Data compiled from multiple sources.[\[1\]](#)

Q5: I am observing precipitation when diluting my **Ibiglustat hydrochloride** stock solution in aqueous media. What should I do?

A5: **Ibiglustat hydrochloride** has low solubility in aqueous buffers. To avoid precipitation, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice.[\[1\]](#) It is also advisable not to store the aqueous solution for more than one day.[\[1\]](#)

Troubleshooting Guides

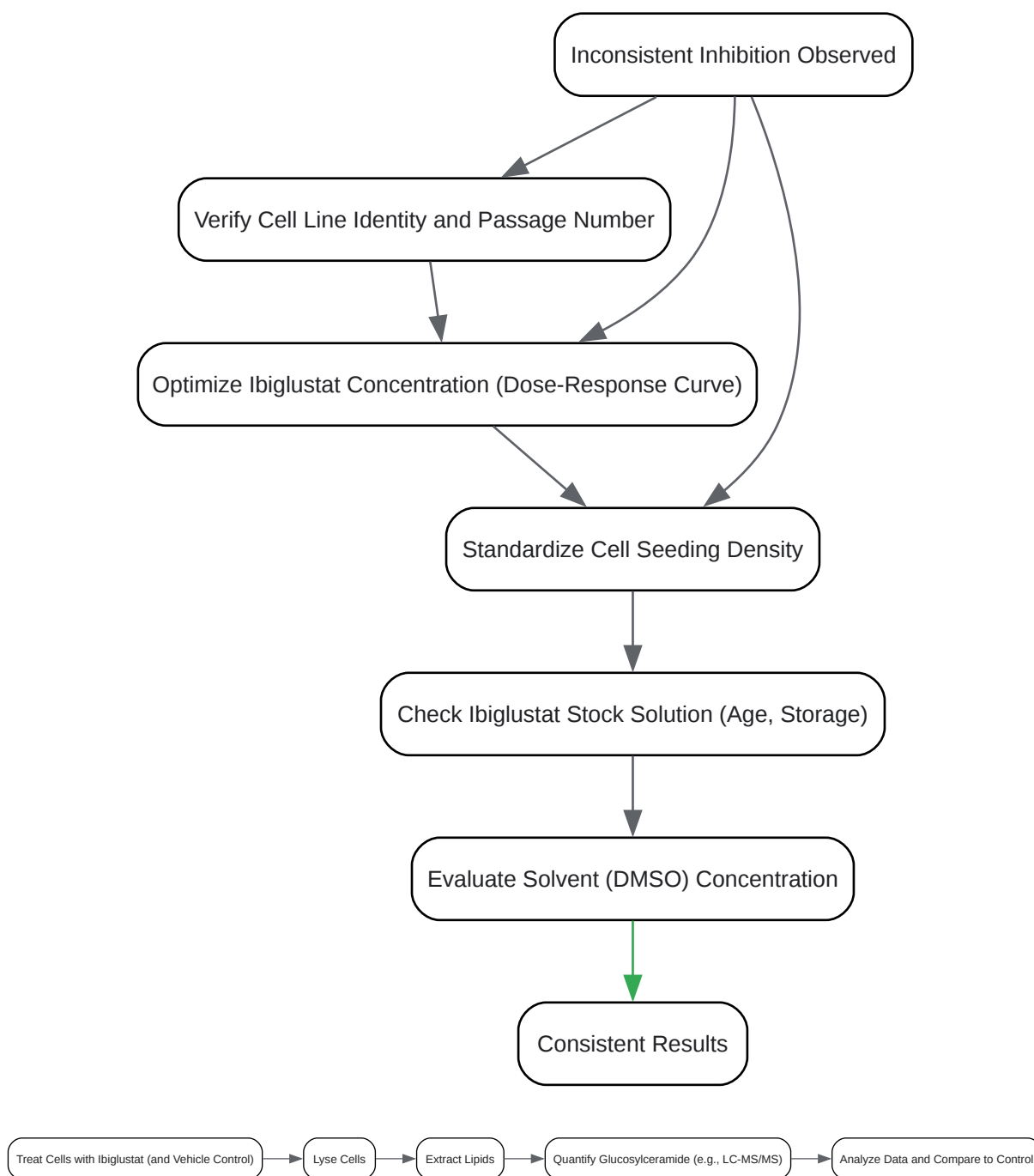
Inconsistent or Unexpected Experimental Results

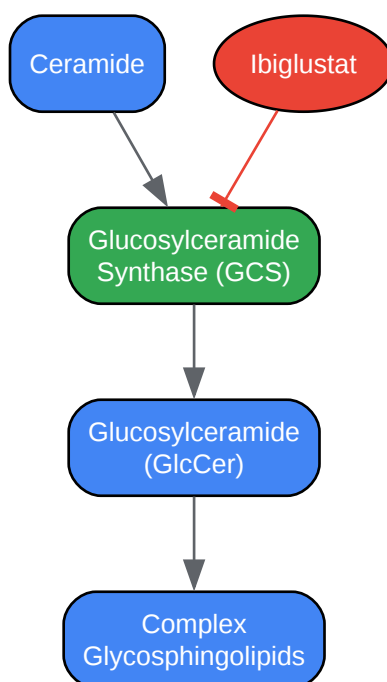
Q1: I am observing high variability in the inhibitory effect of Ibiglustat in my cell-based assays. What are the potential causes?

A1: Variability in the inhibitory effect of Ibiglustat can stem from several factors:

- **Cell Line Specificity:** The expression and activity of glucosylceramide synthase can vary significantly between different cell lines, leading to different sensitivities to Ibiglustat.^[2]
- **Cell Culture Conditions:** Factors such as cell density, passage number, and media composition can influence cellular metabolism and drug response.^[3]
- **Compound Stability:** Improper storage or handling of **Ibiglustat hydrochloride** can lead to degradation and reduced potency.
- **Solvent Effects:** The final concentration of the solvent (e.g., DMSO) in the cell culture media can affect cell viability and metabolism.^{[4][5][6][7]} It is crucial to keep the final DMSO concentration consistent across all wells and typically below 0.1% to minimize off-target effects.^[7]

Troubleshooting Workflow for Inconsistent Inhibition





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